molecular formula C8H16ClNO2 B2919284 1-[2-(Dimethylamino)ethyl]cyclopropane-1-carboxylic acid;hydrochloride CAS No. 2253632-56-1

1-[2-(Dimethylamino)ethyl]cyclopropane-1-carboxylic acid;hydrochloride

Cat. No. B2919284
CAS RN: 2253632-56-1
M. Wt: 193.67
InChI Key: GHKFYKUEOWPFCD-UHFFFAOYSA-N
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Description

“1-[2-(Dimethylamino)ethyl]cyclopropane-1-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 2253632-56-1 . It has a molecular weight of 193.67 . The compound is a white powder stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15NO2.ClH/c1-9(2)6-5-8(3-4-8)7(10)11;/h3-6H2,1-2H3,(H,10,11);1H . This indicates that the compound has a cyclopropane ring fused with a carboxylic acid group and a dimethylaminoethyl group .


Physical And Chemical Properties Analysis

This compound is a white powder stored at room temperature . It has a molecular weight of 193.67 .

Scientific Research Applications

Ethylene Precursors and Metabolites in Plants

  • Ethylene Biosynthesis in Higher Plants : Studies have identified derivatives of cyclopropane-1-carboxylic acid, such as 1-(malonylamino)cyclopropane-1-carboxylic acid, as major metabolites of ethylene precursors in higher plants. These findings indicate the compound's role in plant growth and stress responses, offering insights into agricultural applications (Hoffman, Yang, & McKeon, 1982).

Cyclopropane Ring Opening and Chemical Synthesis

  • Chemical Synthesis and Enzyme Inhibition : Research on derivatives of cyclopropane-1-carboxylic acid involving bromophenol with a cyclopropyl moiety indicates their potential as enzyme inhibitors. These studies reveal the compound's relevance in developing therapeutic agents and understanding enzyme function (Boztaş et al., 2019).

Cyclopropane Derivatives in Peptide Synthesis

  • β-Oligopeptides Synthesis : Research on β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid showcases the utility of cyclopropane derivatives in synthesizing structurally unique peptides. This highlights the compound's utility in novel peptide synthesis with potential biomedical applications (Abele, Seiler, & Seebach, 1999).

Bioconjugation Mechanisms

  • Amide Formation in Bioconjugation : The mechanism of amide formation using carbodiimide in aqueous media, involving cyclopropane derivatives, provides insights into bioconjugation techniques. This research is crucial for understanding and improving bioconjugation strategies in drug development and biomolecular research (Nakajima & Ikada, 1995).

Analytical Methods in Plant Biology

  • Quantitative Determination in Plant Tissues : Methods for the quantification of cyclopropane-1-carboxylic acid derivatives in plant tissues have been developed, utilizing mass spectrometry. Such analytical techniques are crucial for studying plant physiology and ethylene biosynthesis pathways (Clarke, Kalantari, & Smith, 1996).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-[2-(dimethylamino)ethyl]cyclopropane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-9(2)6-5-8(3-4-8)7(10)11;/h3-6H2,1-2H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKFYKUEOWPFCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1(CC1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Dimethylamino)ethyl]cyclopropane-1-carboxylic acid;hydrochloride

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